molecular formula C40H56 B12771558 epsilon-Carotene, (6S,6'S)- CAS No. 125411-81-6

epsilon-Carotene, (6S,6'S)-

Cat. No.: B12771558
CAS No.: 125411-81-6
M. Wt: 536.9 g/mol
InChI Key: QABFXOMOOYWZLZ-YBXBTWSUSA-N
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Description

Epsilon-Carotene, (6S,6’S)-: is a carotenoid, a class of organic pigments naturally occurring in plants and some other photosynthetic organisms like algae. Carotenoids are responsible for the bright red, yellow, and orange hues in many fruits and vegetables. Epsilon-Carotene, (6S,6’S)-, specifically, is a type of carotene characterized by its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epsilon-Carotene, (6S,6’S)- can be synthesized from 2,7-dimethyl-2,4,6-octatrienedial and 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenal . The synthesis involves a series of chemical reactions, including condensation and cyclization, under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of epsilon-Carotene, (6S,6’S)- typically involves large-scale chemical synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Epsilon-Carotene, (6S,6’S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and for its application in different fields.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Epsilon-Carotene, (6S,6’S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which epsilon-Carotene, (6S,6’S)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. As an antioxidant, it scavenges free radicals, thereby protecting cells from oxidative damage. In photosynthetic organisms, it plays a crucial role in light absorption and energy transfer .

Comparison with Similar Compounds

Uniqueness: Epsilon-Carotene, (6S,6’S)- is unique due to its specific stereochemistry and the presence of epsilon rings, which differentiate it from other carotenoids. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

125411-81-6

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

IUPAC Name

(6S)-1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-,38-/m1/s1

InChI Key

QABFXOMOOYWZLZ-YBXBTWSUSA-N

Isomeric SMILES

CC1=CCCC([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C

Origin of Product

United States

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